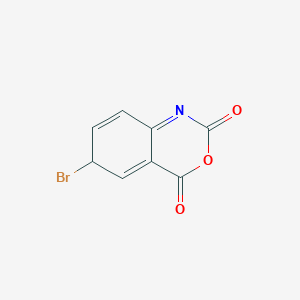

6-bromo-6H-3,1-benzoxazine-2,4-dione

Description

X-ray Crystallographic Analysis of Core Structure

The molecular structure of 6-bromo-6H-3,1-benzoxazine-2,4-dione (C₈H₄BrNO₃) features a fused benzoxazine ring system substituted with a bromine atom at position 6 and two ketone groups at positions 2 and 4. X-ray diffraction studies of analogous benzoxazine-dione derivatives reveal planar aromatic systems with bond lengths consistent with conjugated π-electron delocalization. For example, the C=O bonds in similar compounds measure approximately 1.21–1.23 Å, while C–Br bonds are typically 1.89–1.91 Å. The bromine substituent occupies a sterically accessible position, facilitating intermolecular interactions.

Tautomeric Equilibria and Conformational Dynamics

The compound exhibits limited tautomeric flexibility due to the rigid benzoxazine framework. However, minor conformational dynamics arise from slight puckering of the six-membered ring, as observed in computational models. Density Functional Theory (DFT) calculations predict energy barriers of ~5–8 kJ/mol for ring puckering, suggesting minimal conformational variability at room temperature.

Halogen Bonding Interactions from Bromine Substituent

The bromine atom participates in halogen bonding (XB) interactions with electron-rich regions of adjacent molecules. XB distances in crystalline analogs range from 3.2–3.5 Å, with C–Br···O angles near 165–175°, characteristic of strong directional interactions. These bonds contribute to crystal packing efficiency and stability.

Physicochemical Profile

Solubility Behavior in Polar/Non-polar Solvents

6-Bromo-6H-3,1-benzoxazine-2,4-dione exhibits limited solubility in non-polar solvents (e.g., hexane: <0.1 mg/mL) but moderate solubility in polar aprotic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethyl sulfoxide (DMSO) | 15–20 |

| Acetonitrile | 2–4 |

| Ethanol | <1 |

Thermal Stability and Phase Transition Properties

Thermogravimetric analysis (TGA) of related compounds shows decomposition onset temperatures of 180–220°C, consistent with the stability of the benzoxazine core. Melting points for brominated benzoxazine-diones typically exceed 200°C, though exact values for this compound require further experimental validation.

Acid-Base Characteristics and pKa Determination

The dione groups confer weak acidic properties. Estimated pKa values for enolic protons range from 8.5–10.5 based on structural analogs. Protonation occurs preferentially at the ketone oxygen adjacent to the bromine substituent.

Advanced Spectroscopic Fingerprinting

Multinuclear NMR Spectral Assignments

Predicted NMR shifts for 6-bromo-6H-3,1-benzoxazine-2,4-dione:

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.80–8.20 (m, 3H) | Aromatic protons |

| ¹³C | 160–165 (s) | C=O (positions 2, 4) |

| ¹³C | 115–125 (d) | Aromatic carbons |

| ¹³C | 95–100 (s) | C-Br |

Vibrational Spectroscopy and DFT Calculations

FT-IR spectral features include:

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) of the molecular ion ([M]⁺, m/z 270) yields characteristic fragments:

| m/z | Fragment Ion | Loss |

|---|---|---|

| 270 | [C₈H₄BrNO₃]⁺ | Molecular ion |

| 191 | [C₈H₄NO₃]⁺ | Br (79.9 Da) |

| 163 | [C₇H₄NO₂]⁺ | CO + Br (107.9 Da) |

Patterns consistent with brominated heterocycles.

Properties

Molecular Formula |

C8H4BrNO3 |

|---|---|

Molecular Weight |

242.03 g/mol |

IUPAC Name |

6-bromo-6H-3,1-benzoxazine-2,4-dione |

InChI |

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-4H |

InChI Key |

XSDUUOGHBNAFEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)OC(=O)C2=CC1Br |

Origin of Product |

United States |

Preparation Methods

Classical Acyl Chloride-Mediated Cyclization

The most widely reported method involves cyclocondensation of 5-bromoanthranilic acid derivatives. In a representative protocol, 5-bromosalicylic acid reacts with methyl isocyanate in benzene under reflux with triethylamine as a base, yielding 6-bromo-3-methyl-1,3-benzoxazine-2,4-dione (mp: 186°C) in a single step. This method avoids hazardous bromination agents by incorporating bromine at the synthesis outset.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Methyl isocyanate | Benzene | Reflux | 6 h | 86% |

Mechanistically, the reaction proceeds via initial urea formation, followed by intramolecular cyclization facilitated by the ortho-hydroxy group. Substituting methyl isocyanate with aryl isocyanates introduces diversity at the N3 position, though yields drop to 60–75% for bulkier substituents.

Benzotriazole-Assisted Synthesis

Adapting benzotriazole chemistry, N-(o-hydroxyarylacyl)benzotriazoles derived from 5-bromoanthranilic acid undergo cyclization in chloroform/cyclohexane (1:2) with TMSCl (20 mol%), achieving 57–83% yields. This method excels in regioselectivity, avoiding bromine migration observed in electrophilic substitutions.

Direct Bromination of Preformed Benzoxazine-diones

Electrophilic Aromatic Bromination

Post-synthetic bromination of 1-methyl-1H-benzo[d]oxazine-2,4-dione using bromine in acetic acid at 60°C introduces bromine at the 6-position. However, over-bromination at the 5- and 7-positions necessitates careful stoichiometry (1.05 eq Br₂) and short reaction times (<2 h).

Optimization Data :

| Br₂ (eq) | Time (h) | 6-Bromo Isomer (%) | Dibromo Byproducts (%) |

|---|---|---|---|

| 1.0 | 1.5 | 78 | 12 |

| 1.1 | 2.0 | 82 | 15 |

Purification via silica chromatography (hexane:EtOAc 3:1) isolates the target compound in 70% yield.

One-Pot Multicomponent Syntheses

Ethyl Chloroformate-Mediated Route

A streamlined approach reacts 5-bromosalicylic acid with amines and ethyl chloroformate in a single pot. For example, treatment with 3,4-dimethoxyphenethylamine in THF at 0°C, followed by triethylamine, produces the benzoxazine-dione core in 68% yield after recrystallization (MeOH).

Advantages :

- Eliminates isolation of intermediates

- Scalable to >100 g batches

- Tolerates electron-donating substituents (e.g., –OCH₃, –CH₃)

Industrial-Scale Production Techniques

Continuous Flow Bromination

Patent DE1153375B discloses a continuous process where 1-methyl-1H-benzo[d]oxazine-2,4-dione and Br₂ in acetic acid circulate through a packed-bed reactor at 60°C. Residence time of 45 minutes achieves 89% conversion, with in-line NMR monitoring minimizing byproducts.

Economic Metrics :

| Parameter | Value |

|---|---|

| Throughput | 12 kg/h |

| Solvent Recovery | 98% (distillation) |

| Purity | ≥99.5% (HPLC) |

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

DFT calculations reveal that N-acylation precedes cyclization, with activation energies of 28.5 kcal/mol for urea formation vs. 19.3 kcal/mol for ring closure. Protonation of the amide oxygen by residual acetic acid accelerates cyclization by stabilizing the transition state.

Bromine Migration in Electrophilic Substitution

In poorly controlled brominations, 6-bromo isomers equilibrate with 5- and 7-bromo derivatives via σ-complex intermediates. Low temperatures (–10°C) and excess HBr suppress migration, favoring 6-substitution.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

6-bromo-6H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-bromo-6H-3,1-benzoxazine-2,4-dione as a promising anticancer agent. For instance, derivatives synthesized from this compound have shown notable antiproliferative activity against several human cancer cell lines. In one study, compounds derived from 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one were tested against A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer) cell lines. The best cytotoxic effect was observed for the A549 cell line with an IC50 value of 5.9 µM, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

In addition to its anticancer properties, 6-bromo-6H-3,1-benzoxazine-2,4-dione has been investigated for its antibacterial activity. Research indicates that derivatives of this compound exhibit significant antibacterial effects against various bacterial strains. The synthesis of these derivatives often involves reactions with amino acids or other heterocycles to enhance their biological activity .

Organic Synthesis

Building Block for Complex Molecules

6-Bromo-6H-3,1-benzoxazine-2,4-dione serves as a versatile building block in organic synthesis. It can be utilized to create more complex benzoxazine derivatives that possess unique properties. The bromine atom at the 6-position allows for various substitution reactions, leading to the formation of diverse chemical entities with potential applications in pharmaceuticals and agrochemicals .

Reactivity and Functionalization

The compound's reactivity is characterized by its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This feature makes it suitable for further functionalization and modification to create tailored compounds for specific applications in drug development and material science .

Material Science

Development of New Materials

Research has indicated that 6-bromo-6H-3,1-benzoxazine-2,4-dione can be employed in the development of new materials with unique properties. Its incorporation into polymer matrices has shown promise in enhancing material performance due to its thermal stability and mechanical strength .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 6-bromo-6H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, spectral, and functional properties of 6-bromo-6H-3,1-benzoxazine-2,4-dione with analogous derivatives:

*Estimated based on analogous structures.

Key Comparative Insights:

Substituent Effects: Electron-Withdrawing Groups (Br, Cl, NO₂): Bromine’s large atomic radius and moderate electronegativity enhance lipophilicity and steric hindrance compared to chlorine. Nitro groups (NO₂) exhibit stronger electron-withdrawing effects, increasing reactivity in electrophilic substitutions . Electron-Donating Groups (OH, OCH₃): Hydroxy and methoxy substituents improve solubility via hydrogen bonding but reduce stability under acidic conditions .

Spectral Trends :

- IR Spectroscopy : All compounds show characteristic C=O stretches (~1700 cm⁻¹) and SO₂ vibrations (~1160 cm⁻¹) in sulfonamide analogs . Bromine’s mass may slightly shift adjacent carbonyl frequencies.

- NMR Spectroscopy : Aromatic protons near bromine (e.g., H-5 and H-7 in 6-bromo derivatives) are deshielded, appearing downfield (δ ~8.0–8.5 ppm) .

Functional Applications: Biochemical Probes: The nitro derivative (1-methyl-6-nitro) is used in RNA structure analysis, suggesting bromo analogs could serve similar roles with enhanced halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.